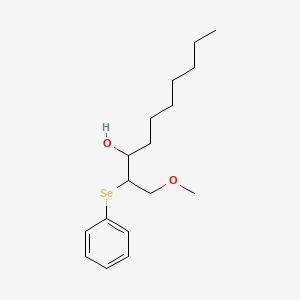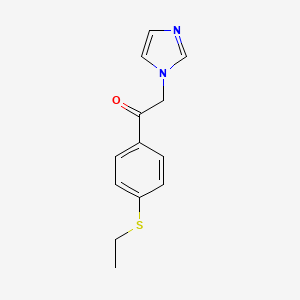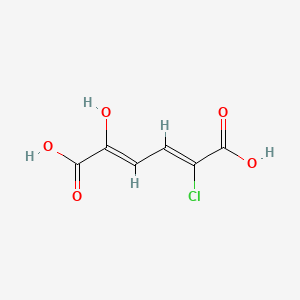
2-Chloro-5-hydroxy-2,4-hexadienedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-hydroxy-2,4-hexadienedioic acid is an organic compound with the molecular formula C6H5ClO5 It is characterized by the presence of a chlorine atom, a hydroxyl group, and a conjugated diene system within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-hydroxy-2,4-hexadienedioic acid can be achieved through several methods. One common approach involves the chlorination of 5-hydroxy-2,4-hexadienedioic acid under controlled conditions. This reaction typically requires the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and is conducted in an inert solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow chlorination. This method allows for better control over reaction parameters and can be optimized for higher yields and purity. The use of automated systems and real-time monitoring ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5-hydroxy-2,4-hexadienedioic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The conjugated diene system can be reduced to form saturated compounds.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or sodium thiolate.
Major Products Formed
Oxidation: Formation of 2-chloro-5-oxo-2,4-hexadienedioic acid.
Reduction: Formation of 2-chloro-5-hydroxyhexanoic acid.
Substitution: Formation of 2-azido-5-hydroxy-2,4-hexadienedioic acid or 2-thio-5-hydroxy-2,4-hexadienedioic acid.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-hydroxy-2,4-hexadienedioic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-hydroxy-2,4-hexadienedioic acid involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, while the chlorine atom can participate in halogen bonding. These interactions can modulate enzyme activity and influence biochemical pathways. The conjugated diene system allows for electron delocalization, which can affect the compound’s reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-5-hydroxybenzoic acid
- 2-Chloro-5-hydroxy-3-hexenoic acid
- 2-Chloro-5-hydroxy-2,4-pentadienedioic acid
Uniqueness
2-Chloro-5-hydroxy-2,4-hexadienedioic acid is unique due to its specific combination of functional groups and conjugated diene system. This structure imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .
Eigenschaften
CAS-Nummer |
76260-72-5 |
|---|---|
Molekularformel |
C6H5ClO5 |
Molekulargewicht |
192.55 g/mol |
IUPAC-Name |
(2Z,4Z)-2-chloro-5-hydroxyhexa-2,4-dienedioic acid |
InChI |
InChI=1S/C6H5ClO5/c7-3(5(9)10)1-2-4(8)6(11)12/h1-2,8H,(H,9,10)(H,11,12)/b3-1-,4-2- |
InChI-Schlüssel |
NQNIOZLUWJONON-CCAGOZQPSA-N |
Isomerische SMILES |
C(=C(/C(=O)O)\O)\C=C(\C(=O)O)/Cl |
Kanonische SMILES |
C(=C(C(=O)O)O)C=C(C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


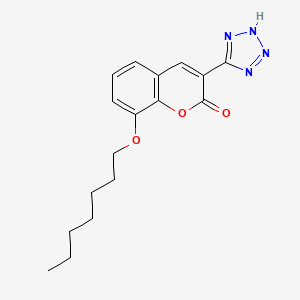
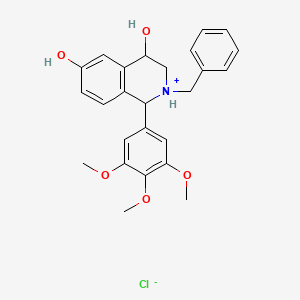
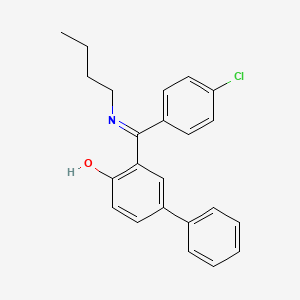
![2-{[(4-Chlorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14438431.png)
![3-(Bromomethyl)-2,2-dimethyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B14438453.png)
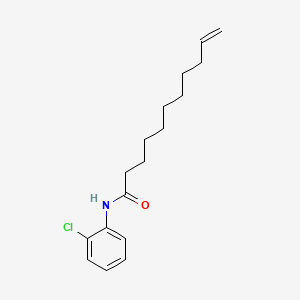
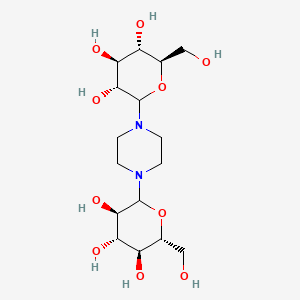
![2-[({2-Ethyl-3-[(oxiran-2-yl)methoxy]hexyl}oxy)methyl]oxirane](/img/structure/B14438469.png)

